Terminolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Inhibiting pro-inflammatory cytokines: Terminolic acid might bind to the receptor active sites of interleukin (IL)-1β and IL-6, hindering their ability to trigger inflammatory responses. This is supported by in silico studies, which utilize computer simulations to predict molecular interactions [].

- Enhancing anti-inflammatory cytokines: Conversely, Terminolic acid may also bind to the receptor binding sites of IL-4, an anti-inflammatory cytokine, potentially promoting its activity [].

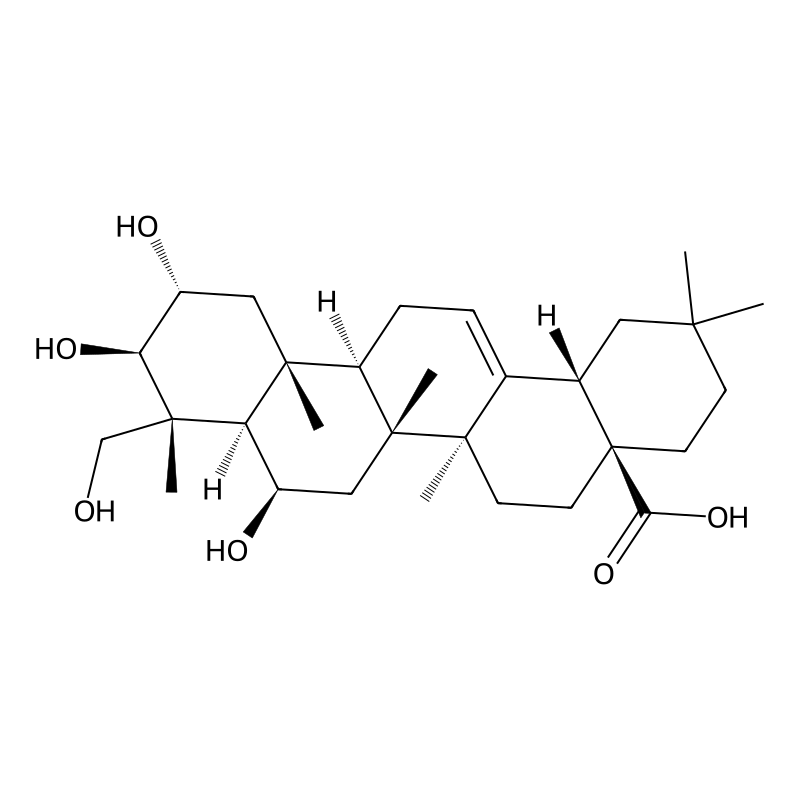

Terminolic acid is a pentacyclic triterpenoid glycoside, primarily isolated from the plant Combretum racemosum. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its chemical structure is characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms, specifically denoted as .

Studies suggest terminolic acid may exert its anti-inflammatory effects by modulating the immune system's response. It might achieve this by interacting with specific molecules called cytokines, which play a role in inflammation []. Terminolic acid's potential anti-tumor properties are also under investigation, but the underlying mechanism remains unclear [].

- Oxidation: It can be oxidized to form various derivatives, which may enhance its biological activity or alter its pharmacological properties .

- Reduction: Similar to oxidation, reduction reactions can modify the functional groups present in terminolic acid, potentially affecting its efficacy in biological systems .

- Hydrolysis: As a glycoside, terminolic acid can hydrolyze to release sugars and aglycone components, which may have distinct biological effects .

These reactions highlight the compound's versatility and potential for further synthetic modifications.

Terminolic acid exhibits significant biological activities, including:

- Antimicrobial Properties: It has been shown to inhibit the growth of various bacteria in vitro, suggesting its potential as a natural antibacterial agent .

- Apoptosis Induction: Research indicates that terminolic acid may induce apoptosis in cancer cells, making it a candidate for anticancer therapies .

- Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

These activities underscore its potential as a therapeutic agent across multiple medical fields.

The synthesis of terminolic acid can be achieved through various methods:

- Natural Extraction: The primary method involves extracting the compound from the plant Combretum racemosum, where it naturally occurs .

- Chemical Synthesis: While not widely reported, synthetic routes could potentially be developed using starting materials that mimic its natural precursors. This would involve multi-step organic synthesis techniques to construct its complex structure.

Research into efficient synthetic pathways remains an area of interest for enhancing availability and reducing costs.

Terminolic acid has several promising applications:

- Pharmaceutical Development: Due to its anticancer and antimicrobial properties, it is being explored for use in drug formulations targeting cancer and bacterial infections .

- Cosmetic Industry: Its anti-inflammatory properties may also make it suitable for use in skincare products aimed at reducing inflammation and promoting skin health.

- Nutraceuticals: The compound could be incorporated into dietary supplements due to its health benefits.

Studies on the interactions of terminolic acid with various biological systems are crucial for understanding its full potential:

- Cellular Interactions: Research indicates that terminolic acid interacts with cellular receptors involved in apoptosis, suggesting mechanisms through which it exerts its effects on cancer cells .

- Synergistic Effects: Investigations into how terminolic acid interacts with other compounds may reveal synergistic effects that enhance its efficacy against pathogens or tumors.

Understanding these interactions will aid in optimizing its use in therapeutic contexts.

Several compounds share structural or functional characteristics with terminolic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Asiatic Acid | Induces apoptosis; anti-inflammatory properties | Stronger focus on wound healing applications | |

| Ursolic Acid | Antimicrobial; anti-cancer properties | More extensively studied for muscle growth | |

| Oleanolic Acid | Anti-inflammatory; hepatoprotective effects | Known for liver protection and cholesterol management |

Terminolic acid stands out due to its specific glycosidic structure and unique combination of biological activities, particularly in apoptosis induction and bacterial inhibition. This uniqueness may offer new avenues for research and application in both pharmaceuticals and natural health products.

Molecular Formula and Physical Properties

Terminolic acid exhibits the molecular formula C₃₀H₄₈O₆, representing a complex pentacyclic triterpenoid compound with a molecular weight of 504.7 grams per mole [1] [2] [3]. The compound is assigned the Chemical Abstracts Service registry number 564-13-6, which serves as its unique chemical identifier in scientific databases [1] [4] [5].

The physical properties of terminolic acid reflect its complex triterpenoid structure and multiple hydroxyl functional groups. The compound exists as a solid powder under standard conditions, with a characteristic white to off-white crystalline appearance [6]. The solubility profile demonstrates limited aqueous solubility, which is typical for lipophilic triterpenoid compounds, while showing enhanced solubility in polar organic solvents such as dimethyl sulfoxide at concentrations up to 90 milligrams per milliliter under ultrasonic and warming conditions [6].

Table 1: Physical and Chemical Properties of Terminolic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₄₈O₆ | [1] |

| Molecular Weight | 504.7 g/mol | [1] |

| Chemical Abstracts Service Number | 564-13-6 | [1] |

| Physical State | Solid powder | [6] |

| Appearance | White to off-white | [6] |

| Solubility in Dimethyl Sulfoxide | 90 mg/mL | [6] |

| Storage Conditions | 4°C, protected from light | [6] |

The compound demonstrates typical triterpenoid stability characteristics, requiring storage at reduced temperatures with protection from light to maintain structural integrity [6]. The polar surface area and logarithmic partition coefficient values indicate moderate lipophilicity, which influences both its biological activity and pharmaceutical handling properties [4].

Stereochemistry and Spatial Configuration

Terminolic acid possesses a complex three-dimensional structure characterized by multiple stereocenters and specific spatial arrangements that define its biological activity [1] [3]. The compound contains eleven defined stereocenters, establishing its absolute configuration through specific stereochemical descriptors [3]. The systematic stereochemical designation follows the (2α,3β,4α,6β) configuration pattern, indicating the precise spatial orientation of hydroxyl groups and other substituents around the pentacyclic framework [1] [7].

The stereochemical configuration significantly influences the compound's interaction with biological targets and its overall molecular stability [4] [5]. The alpha and beta orientations of hydroxyl groups at positions 2, 3, and 6 create distinct spatial arrangements that contribute to the compound's specific binding properties and biological functions [7]. The stereochemistry at position 23 involves a primary hydroxyl group that extends from the rigid pentacyclic framework, providing additional sites for intermolecular interactions [1] [4].

Table 2: Stereochemical Configuration of Terminolic Acid

| Position | Configuration | Functional Group | Orientation |

|---|---|---|---|

| C-2 | α | Hydroxyl | Axial |

| C-3 | β | Hydroxyl | Equatorial |

| C-4 | α | Hydrogen | Axial |

| C-6 | β | Hydroxyl | Equatorial |

| C-23 | - | Primary Hydroxyl | Extended |

| C-28 | - | Carboxylic Acid | Extended |

The three-dimensional conformational analysis reveals that the pentacyclic framework maintains a rigid chair-like conformation for individual rings, with specific dihedral angles that optimize intramolecular stability [5]. The spatial arrangement allows for potential intramolecular hydrogen bonding between hydroxyl groups, which contributes to the overall molecular stability and influences the compound's reactivity patterns [8] [9].

Pentacyclic Triterpenoid Framework Analysis

Terminolic acid belongs to the oleanane-type pentacyclic triterpenoids, representing one of the most structurally complex classes of natural products [2] [4] [10]. The pentacyclic framework consists of five interconnected six-membered rings designated as rings A, B, C, D, and E, following standard steroid nomenclature conventions [11]. This structural classification places terminolic acid within the oleanoid series, where all constituent rings maintain six-membered configurations [11].

The biosynthetic origin of the pentacyclic framework derives from the cyclization of 2,3-oxidosqualene through the action of oxidosqualene cyclases, followed by extensive oxidative modifications [12]. The oleanane backbone represents a specific cyclization pattern that produces the characteristic stereochemical arrangement observed in terminolic acid [12] [10]. The framework exhibits remarkable structural rigidity due to the extensive ring fusion network, which constrains molecular flexibility and creates a well-defined three-dimensional architecture [13].

Table 3: Ring System Analysis of Terminolic Acid Pentacyclic Framework

| Ring | Designation | Conformation | Key Substituents | Stereochemical Features |

|---|---|---|---|---|

| A | Six-membered | Chair | 2α-OH, 3β-OH | Diequatorial hydroxylation |

| B | Six-membered | Chair | None | Unsubstituted |

| C | Six-membered | Chair | 6β-OH | Single equatorial hydroxyl |

| D | Six-membered | Chair | None | Contains C12-C13 double bond |

| E | Six-membered | Chair | 23-CH₂OH, 28-COOH | Primary alcohol and carboxylic acid |

The structural analysis reveals that rings A and B share identical conformational characteristics with hopane-type triterpenoids, leading to similar mass spectral fragmentation patterns [11]. The double bond located between carbons 12 and 13 in ring D introduces a degree of unsaturation that affects both the electronic properties and the potential for further chemical modifications [1] [4]. The E ring carries the most significant functional group density, with both the primary alcohol at position 23 and the carboxylic acid at position 28 extending from the rigid framework [1] [7].

Functional Group Distribution and Reactivity Centers

The functional group distribution in terminolic acid creates multiple sites of chemical reactivity that determine both its biological activity and potential for synthetic modifications [1] [4]. The compound contains four hydroxyl groups and one carboxylic acid group strategically positioned throughout the pentacyclic framework [1] [7]. The hydroxyl groups at positions 2, 3, and 6 are secondary alcohols attached to the ring system, while the hydroxyl group at position 23 represents a primary alcohol with enhanced reactivity [1] [4].

The carboxylic acid functional group at position 28 serves as the most acidic center in the molecule, with a predicted pKa value consistent with aliphatic carboxylic acids [4]. This functional group enables the formation of hydrogen bonding networks and provides sites for esterification and amidation reactions [8] [9]. The multiple hydroxyl groups create an extensive hydrogen bonding network that influences both intramolecular stability and intermolecular interactions with biological targets [8].

Table 4: Functional Group Analysis and Reactivity Assessment

| Position | Functional Group | Type | Reactivity Level | Potential Reactions |

|---|---|---|---|---|

| C-2 | Hydroxyl | Secondary alcohol | Moderate | Oxidation, esterification |

| C-3 | Hydroxyl | Secondary alcohol | Moderate | Oxidation, esterification |

| C-6 | Hydroxyl | Secondary alcohol | Moderate | Oxidation, esterification |

| C-23 | Hydroxyl | Primary alcohol | High | Oxidation, esterification, substitution |

| C-28 | Carboxyl | Carboxylic acid | High | Esterification, amidation, salt formation |

The reactivity centers demonstrate distinct chemical behaviors based on their structural environment and steric accessibility [14] [15]. The primary alcohol at position 23 exhibits the highest reactivity among the hydroxyl groups, readily undergoing oxidation reactions to form aldehydes and carboxylic acids [14]. The secondary hydroxyl groups show moderate reactivity, with the 3β-hydroxyl group being most accessible due to its equatorial orientation [1] [3].

The carboxylic acid group displays typical acidic properties, forming hydrogen bonds with electron-rich centers and readily participating in acid-base reactions [16] [9]. The functional group distribution creates multiple sites for potential drug conjugation and synthetic modification, which has implications for pharmaceutical development and chemical derivatization studies [17] .

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of terminolic acid follows the International Union of Pure and Applied Chemistry guidelines for complex polycyclic structures, resulting in the formal name (2α,3β,6β)-2,3,6,23-tetrahydroxyolean-12-en-28-oic acid [3] [7]. This nomenclature precisely describes the stereochemical configuration, functional group positions, and degree of unsaturation within the oleanane framework [7] [19]. The designation "olean-12-en-28-oic acid" indicates the parent oleanane structure with a double bond at position 12 and a carboxylic acid at position 28 [7].

The systematic classification places terminolic acid within the broader category of pentacyclic triterpenoids, specifically as an oleanane-type compound [10] [11]. The hierarchical classification system organizes the compound according to its ring number (pentacyclic), carbon count (triterpenoid), and specific skeletal framework (oleanane) [10]. The complete International Union of Pure and Applied Chemistry name incorporates stereochemical descriptors using the Cahn-Ingold-Prelog priority system to define absolute configuration [19].

Table 5: Systematic Classification and Nomenclature Hierarchy

| Classification Level | Designation | Specific Classification |

|---|---|---|

| Chemical Class | Triterpenoid | C₃₀ isoprenoid compound |

| Ring System | Pentacyclic | Five-ring structure |

| Framework Type | Oleanane | Oleanoid series |

| Substitution Pattern | Tetrahydroxy | Four hydroxyl groups |

| Unsaturation | Monounsaturated | One double bond |

| Stereochemistry | (2α,3β,6β) | Defined absolute configuration |

The International Union of Pure and Applied Chemistry nomenclature system enables unambiguous identification of the compound's structure and stereochemistry [19]. Alternative names include the simplified designation "terminolic acid" and various database-specific identifiers such as the unique ingredient identifier 9Z1542R0IT [1] [7]. The systematic approach ensures consistency in scientific communication and facilitates accurate structural interpretation across different research disciplines [19].

Terminolic acid demonstrates its most significant and well-documented occurrence within the genus Combretum, representing one of the primary natural sources of this pentacyclic triterpenoid compound [1] [2]. The compound has been extensively isolated and characterized from multiple Combretum species, with Combretum racemosum serving as a particularly important source where terminolic acid was first comprehensively studied [1] [3] [2].

Research investigations have revealed that terminolic acid occurs predominantly in the root systems of Combretum species, where it accumulates in substantial concentrations [2]. In Combretum racemosum, the compound exhibits moderate antibacterial activity against Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis, with minimum inhibitory concentrations ranging between 64 and 256 micrograms per milliliter [2]. This biological activity profile has contributed to the traditional medicinal applications of various Combretum species across African traditional healing systems [4].

The distribution of terminolic acid within Combretum species extends beyond root tissues to include bark and other woody components [5]. Phytochemical surveys of African Combretum species have consistently identified terminolic acid as a characteristic triterpene constituent, along with other related oleanane-type compounds [6]. The genus Combretum, comprising approximately 140 species occurring in tropical Africa, represents a rich reservoir of triterpenoid compounds, with terminolic acid serving as one of the diagnostic chemical markers for this taxonomic group [4].

Presence in Terminalia Genus

The genus Terminalia demonstrates widespread occurrence of terminolic acid across multiple species, establishing this compound as a significant chemotaxonomic marker for the Combretaceae family [7] [8] [9]. Historical phytochemical investigations dating back to the 1960s have documented the uniform presence of terminolic acid, ellagic acid, and trimethylellagic acid in West African members of the genus Terminalia [8].

Terminalia laxiflora and Terminalia glaucescens represent classical examples where terminolic acid occurs uniformly throughout the woody components, particularly in root bark and stem wood [8]. The compound has also been identified in Terminalia catappa, where it occurs as chebuloside II, representing the 28-O-glucopyranoside derivative of terminolic acid [9]. This glycosidic form demonstrates the metabolic versatility of terminolic acid within the Terminalia genus and highlights the biosynthetic pathways leading to glycoside formation [10].

Terminalia chebula, widely recognized for its medicinal properties, contains terminolic acid as one of several bioactive triterpenes contributing to its therapeutic efficacy [10]. The presence of terminolic acid in this species has been documented in antiviral research, where various triterpenes from Terminalia chebula, including terminolic acid, were evaluated for their biological activities [10]. Terminalia complanata has also been reported to contain terminolic acid, further supporting the widespread distribution of this compound throughout the genus [11] [12].

Distribution in Siphoneugena densiflora

The occurrence of terminolic acid in Siphoneugena densiflora represents a significant chemotaxonomic discovery within the Myrtaceae family [13] [14]. This finding is particularly noteworthy because triterpenes are relatively frequent in Myrtaceae leaves, but terminolic acid and madecassic acid have only recently been reported in this family [13].

Siphoneugena densiflora, a small eugenioid genus segregated from Eugenia by Berg, was subjected to comprehensive phytochemical investigation to identify secondary metabolites that could serve as chemotaxonomic characters distinguishing it from related genera [13]. The isolation of terminolic acid from the methanolic extract of leaves, alongside madecassic and asiatic acids, provides valuable chemotaxonomic information for genus-level classification within the Myrtaceae [13].

The presence of terminolic acid in Siphoneugena densiflora leaves demonstrates the compound's occurrence beyond the Combretaceae family, suggesting either independent evolution of biosynthetic pathways or common ancestral origins [14]. This discovery has implications for understanding the phylogenetic relationships within the Myrtaceae and provides additional chemical characters for taxonomic differentiation [15].

Comparative Accumulation Patterns Across Plant Families

The accumulation patterns of terminolic acid exhibit distinct characteristics across different plant families, reflecting varying biosynthetic capacities and ecological adaptations. Within the Combretaceae family, terminolic acid demonstrates the highest concentration levels and most consistent occurrence patterns [5] [4] [6]. The compound typically accumulates in woody tissues, particularly root bark and stem components, where it contributes to the overall triterpene profile characteristic of this family [2].

The Combretaceae family shows remarkable uniformity in terminolic acid distribution, with the compound serving as a diagnostic marker across both major genera, Combretum and Terminalia [8] [6]. This consistency suggests ancient biosynthetic pathways that have been conserved throughout the evolutionary history of the family [4]. The concentration levels in Combretaceae species typically range from moderate to high, depending on the specific tissue examined and environmental factors [2].

In contrast, the Myrtaceae family demonstrates more limited and recently discovered occurrence of terminolic acid [13]. The compound's presence in Siphoneugena densiflora appears to be genus-specific within this family, suggesting either recent acquisition of biosynthetic capability or selective retention of ancestral pathways [14]. The accumulation pattern in Myrtaceae focuses primarily on leaf tissues, differing significantly from the woody tissue preference observed in Combretaceae [13].

The Apiaceae family shows the most limited occurrence of terminolic acid, with documentation primarily restricted to Centella asiatica [11] [16]. In this family, terminolic acid appears as a minor constituent rather than a major triterpene component, indicating peripheral involvement in the overall secondary metabolite profile [17]. The compound's occurrence in Centella asiatica flowering parts suggests specialized biosynthetic activity associated with reproductive development [16].

Chemotaxonomic Significance in Myrtaceae and Combretaceae

The chemotaxonomic significance of terminolic acid varies considerably between the Myrtaceae and Combretaceae families, reflecting different evolutionary and biosynthetic histories. Within the Combretaceae family, terminolic acid serves as a reliable diagnostic marker with high taxonomic value for family-level identification [6] [4]. The compound's consistent presence across multiple genera and numerous species within Combretaceae establishes it as a characteristic family trait, supporting phylogenetic relationships and taxonomic classifications [5].

The Combretaceae family demonstrates ancient and well-established biosynthetic pathways for terminolic acid production, evidenced by the compound's widespread distribution and high concentration levels [8] [6]. This pattern suggests that terminolic acid biosynthesis represents a fundamental metabolic capability that has been maintained throughout the evolutionary diversification of the family [4]. The compound's occurrence alongside related triterpenes such as ellagic acid and various oleanane derivatives supports the concept of coordinated secondary metabolite evolution within this taxonomic group [8].

Within the Myrtaceae family, the chemotaxonomic significance of terminolic acid appears more limited and genus-specific [13]. The compound's recent discovery in Siphoneugena densiflora suggests either independent evolution of biosynthetic pathways or selective retention of capabilities that may have been lost in other Myrtaceae genera [14]. This pattern indicates that terminolic acid serves primarily as a genus-level diagnostic marker within Myrtaceae rather than a family-wide characteristic [13].

The differential chemotaxonomic significance between these families highlights the importance of comprehensive phytochemical surveys for understanding plant relationships [18] [19]. The presence of terminolic acid in both families may indicate common ancestral biosynthetic capabilities or convergent evolution leading to similar chemical phenotypes [20]. Further research into the biosynthetic pathways and genetic basis of terminolic acid production could provide valuable insights into the evolutionary relationships between these plant families [21].